molecular formula C9H15N3 B14639891 1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine CAS No. 54724-89-9

1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine

Cat. No.: B14639891
CAS No.: 54724-89-9
M. Wt: 165.24 g/mol
InChI Key: ACUHANXUISGPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine is a heterocyclic organic compound with the molecular formula C9H21N3.

Preparation Methods

The synthesis of 1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of trimethylamine with a suitable dihaloalkane, followed by cyclization to form the triazacyclononane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,7-Trimethyl-4,7-dihydro-1H-1,4,7-triazonine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes, which can then participate in catalytic processes. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Properties

CAS No.

54724-89-9

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1,4,7-trimethyl-1,4,7-triazonine

InChI

InChI=1S/C9H15N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H,1-3H3

InChI Key

ACUHANXUISGPMY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C=CN(C=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.